molecular formula C15H14O3S2 B8041632 2-(4-Methylphenyl)sulfonylsulfanyl-1-phenylethanone

2-(4-Methylphenyl)sulfonylsulfanyl-1-phenylethanone

Cat. No.: B8041632
M. Wt: 306.4 g/mol
InChI Key: BQJIVKQYXWKXDB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)sulfonylsulfanyl-1-phenylethanone is an organic compound that features a sulfonylsulfanyl group attached to a phenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)sulfonylsulfanyl-1-phenylethanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiophenol, followed by the addition of phenacyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)sulfonylsulfanyl-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Methylphenyl)sulfonylsulfanyl-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)sulfonylsulfanyl-1-phenylethanone involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it may bind to the active site of the cyclooxygenase-2 enzyme, thereby inhibiting its activity and reducing inflammation . The sulfonylsulfanyl group plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)sulfonylsulfanyl-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylsulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S2/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJIVKQYXWKXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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